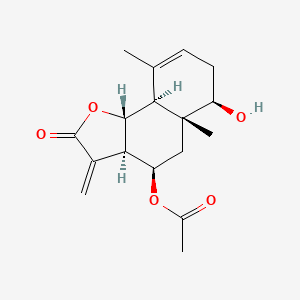
alpha-Liriodenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Liriodenolide is a naturally occurring compound found in various plant species. It belongs to the class of organic compounds known as sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in plant defense mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Liriodenolide typically involves the use of naturally occurring precursors extracted from plants. One common method is the extraction of the compound from the roots or leaves of plants using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from plant sources. This involves cultivating plants known to contain high levels of the compound, followed by extraction and purification processes. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities.
化学反応の分析
Types of Reactions
Alpha-Liriodenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, leading to the formation of new compounds with distinct properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Alpha-Liriodenolide has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of natural pesticides and herbicides due to its bioactive properties.
作用機序
The mechanism of action of alpha-Liriodenolide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. For example, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
Alpha-Liriodenolide is often compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a common structural framework, this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities. Similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Helenalin: Exhibits anti-inflammatory and cytotoxic activities.
特性
CAS番号 |
56064-70-1 |
|---|---|
分子式 |
C17H22O5 |
分子量 |
306.4 g/mol |
IUPAC名 |
[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h5,11-15,19H,2,6-7H2,1,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1 |
InChIキー |
AKSKHQQIZQNYLX-MMCSFCSJSA-N |
異性体SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@@H](C2)OC(=O)C)C(=C)C(=O)O3)C)O |
正規SMILES |
CC1=CCC(C2(C1C3C(C(C2)OC(=O)C)C(=C)C(=O)O3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


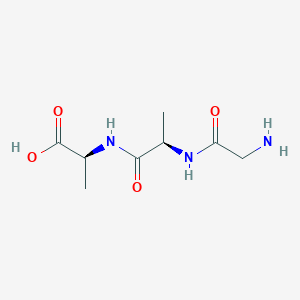
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
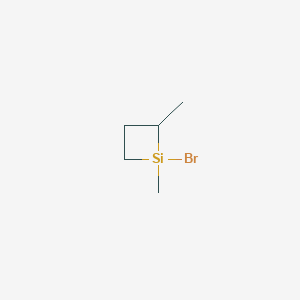

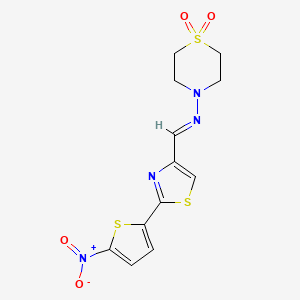
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

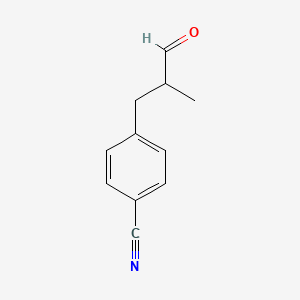
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
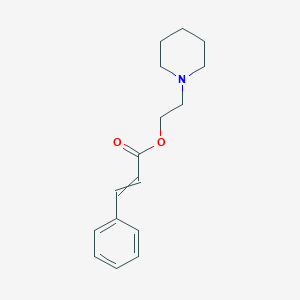
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
